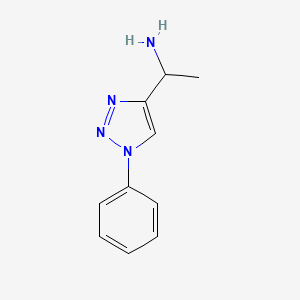

1-(1-フェニル-1H-1,2,3-トリアゾール-4-イル)エタン-1-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine" is a derivative of the 1,2,3-triazole class. Triazole derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties . These compounds are

科学的研究の応用

創薬

1,2,3-トリアゾールは、創薬において幅広い用途が見出されています . アミノ酸、ヌクレオチドなどの必須構成要素の一部です . 1,2,3-トリアゾールコアを持つ多くの著名な医薬品は、抗けいれん薬のルフィナミド、広域スペクトルセファロスポリン系抗生物質のセファトリジン、抗がん剤のカルボキサミドトリアゾール、β-ラクタム系抗生物質のタゾバクタムなどの市場で入手できます .

有機合成

1,2,3-トリアゾールは、最も重要な窒素含有五員環ヘテロ環の一つであり、有機合成において幅広い用途を持っています . 化学的に安定性が高く、高温でも酸性または塩基性加水分解、酸化および還元条件に対して通常は不活性です .

高分子化学

1,2,3-トリアゾールは、高分子化学において用途が見出されています . そのユニークな構造は、酵素や受容体とのさまざまな非共有結合の形成を促進し、広域スペクトルの生物活性をもたらします .

超分子化学

1,2,3-トリアゾールは、超分子化学において用途があります . 強い双極子モーメント(4.8~5.6 デバイ)と水素結合能を持っています .

生体結合

1,2,3-トリアゾールは、生体結合に使用されます . アミド結合と構造的に類似しており、EまたはZアミド結合を模倣しています .

ケミカルバイオロジー

1,2,3-トリアゾールは、ケミカルバイオロジーにおいて用途があります . 多くの医薬品足場において広く適用されています .

蛍光イメージング

1,2,3-トリアゾールは、蛍光イメージングに使用されます . 偏頭痛薬の候補薬に組み込まれています .

材料科学

1,2,3-トリアゾールは、材料科学において用途があります . 農薬、光安定剤、染料、または防錆剤などのさまざまな分野で重要な用途価値を持っています .

作用機序

Target of Action

The primary target of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is the Steroid Sulfatase (STS) enzyme . STS is a crucial enzyme for steroidogenesis, acting by hydrolyzing inactive steroid sulfates, which are the precursors for the biosynthesis of active estrogens and androgens . This enzyme is expressed in a significant percentage of breast cancer cases, making it an important target for therapeutic intervention .

Mode of Action

The compound interacts with its target, the STS enzyme, through a speculated nucleophilic substitution reaction . The triazole moieties and the triazole-linked aromatic rings of the compound fit into the STS active site, stabilized by a multitude of van der Waals interactions . This interaction results in the sulfamoylation and inactivation of the catalytic site of the STS enzyme .

Biochemical Pathways

The inhibition of the STS enzyme by 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine affects the steroidogenesis pathway . By inhibiting STS, the compound prevents the conversion of inactive steroid sulfates into active estrogens and androgens . This can lead to a decrease in the availability of these hormones, which are known to promote the growth of hormone-dependent cancers .

Result of Action

The result of the action of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is the inhibition of the STS enzyme, leading to a decrease in the production of active estrogens and androgens . This can potentially inhibit the growth of hormone-dependent cancers, such as breast cancer . In fact, one of the compounds in the same series demonstrated extraordinary STS inhibitory potency in MCF-7 cells, a type of breast cancer cell .

生化学分析

Biochemical Properties

The biochemical properties of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine are largely determined by its interactions with various enzymes, proteins, and other biomolecules . The nitrogen atoms of the 1,2,4-triazole ring in the compound have been found to bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme .

Cellular Effects

The effects of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine on various types of cells and cellular processes are significant. It has been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis . In addition, it has demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .

Molecular Mechanism

The molecular mechanism of action of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme .

Temporal Effects in Laboratory Settings

It is known that the compound shows chemical as well as biological stability .

Metabolic Pathways

It is known that the compound interacts with various enzymes and cofactors .

Transport and Distribution

It is known that the compound interacts with various transporters or binding proteins .

Subcellular Localization

It is known that the compound interacts with various compartments or organelles .

特性

IUPAC Name |

1-(1-phenyltriazol-4-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-8(11)10-7-14(13-12-10)9-5-3-2-4-6-9/h2-8H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLMWNCAOOBOTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=N1)C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3S,4R)-4-Methylpiperidin-3-yl]phenol;hydrobromide](/img/structure/B2538665.png)

![(2Z)-2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-ylidene]acetic acid](/img/structure/B2538666.png)

![N-[[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2538671.png)

![Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2538680.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2538683.png)